molecular formula C20H15ClN2O4S B2796582 3-chloro-4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922063-12-5

3-chloro-4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2796582
CAS No.: 922063-12-5
M. Wt: 414.86
InChI Key: GXPYKSUFEZYCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzenesulfonamide moiety substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. The sulfonamide group is attached to a dibenzo[b,f][1,4]oxazepin scaffold, which contains an 11-oxo group in its 10,11-dihydro configuration. The chlorine and methyl substituents may influence electronic properties, steric bulk, and metabolic stability, while the oxo group on the oxazepin ring could participate in hydrogen bonding or modulate ring conformation .

Properties

IUPAC Name

3-chloro-4-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c1-12-6-8-14(11-16(12)21)28(25,26)23-13-7-9-18-15(10-13)20(24)22-17-4-2-3-5-19(17)27-18/h2-11,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPYKSUFEZYCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a dibenzo-oxazepine core, a sulfonamide group, and halogen substituents, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H17ClN2O4SC_{21}H_{17}ClN_{2}O_{4}S, with a molecular weight of approximately 428.9 g/mol. The presence of the sulfonamide group is significant for its biological activity, as sulfonamides are known for antibacterial and antitumor properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor activity. For instance, studies have shown that diaryl acylsulfonamides can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzyme pathways crucial for cancer cell proliferation .

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial properties. The sulfonamide moiety in this compound may contribute to its effectiveness against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Neuropharmacological Effects

Preliminary studies suggest that derivatives of dibenzo[b,f][1,4]oxazepine may exhibit neuropharmacological effects through modulation of neurotransmitter systems. For example, certain analogs have been identified as selective dopamine D2 receptor inhibitors, which could have implications for treating neurological disorders such as schizophrenia .

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor efficacy of similar oxazepine derivatives in vitro and in vivo. Results indicated significant tumor reduction in animal models treated with these compounds compared to controls. The study highlighted the role of the dibenzo core in enhancing bioactivity.
  • Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria revealed that compounds with a sulfonamide group demonstrated effective inhibition zones, suggesting potential as broad-spectrum antibiotics.
  • Neuropharmacological Assessment : A pharmacological assessment revealed that certain derivatives exhibited affinity for D2 receptors, suggesting potential applications in treating psychotic disorders.

Data Tables

Property Value
Molecular FormulaC21H17ClN2O4S
Molecular Weight428.9 g/mol
Antitumor ActivitySignificant (IC50 < 10 µM)
Antimicrobial SpectrumBroad-spectrum
D2 Receptor AffinityModerate (Ki ~ 50 nM)

Scientific Research Applications

Antibacterial Properties

Sulfonamides are well-known for their antibacterial properties. The sulfonamide group in this compound contributes to its ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is similar to that of other sulfa drugs, making it a candidate for further research in antibiotic development.

Anticancer Activity

Recent studies have indicated that compounds containing the dibenzo[b,f][1,4]oxazepin structure exhibit promising anticancer activity. The unique structural features of 3-chloro-4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide may enhance its interaction with cancer cell targets, leading to apoptosis or inhibition of proliferation .

Potential Uses in Drug Development

  • Antimicrobial Agents : Given its structural characteristics and biological activity, this compound can be explored as a new class of antimicrobial agents.
  • Anticancer Drugs : Its potential to inhibit cancer cell growth positions it as a candidate for further development in oncology.
  • Neurological Disorders : There is emerging evidence that compounds with similar structures may have neuroprotective effects, warranting exploration in the context of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • A study on aminophosphonates derived from anthracene highlighted the synthesis process and evaluated their antiproliferative effects on cancer cells .
  • Research into dibenzo[b,f][1,4]oxazepine derivatives has shown promising results in targeting specific receptors associated with various diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide

  • Structural Differences :
    • Benzenesulfonamide substituents: 4-Fluoro vs. 3-chloro-4-methyl in the target compound.
    • Oxazepin ring substituents: 8-Chloro vs. unsubstituted in the target compound.
  • The 8-chloro substituent on the oxazepin ring introduces steric hindrance and electronic effects distinct from the target compound’s unsubstituted oxazepin ring. This may alter binding interactions with biological targets.

4-Hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide

  • Structural Differences :
    • Core functional group: Carboxamide vs. sulfonamide in the target compound.
    • Substituents: 4-Hydroxy on benzene and 7-methyl on oxazepin vs. 3-chloro-4-methyl on benzene and unsubstituted oxazepin in the target.
  • The carboxamide may engage in stronger hydrogen bonding than sulfonamide, influencing target selectivity. The 7-methyl group on the oxazepin ring could sterically block interactions unavailable in the target compound.

N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide

  • Structural Differences :
    • Oxazepin modification: 10-Acetyl vs. 11-oxo in the target compound.
    • Benzenesulfonamide substituents: 4-Methyl vs. 3-chloro-4-methyl in the target.
  • The absence of a chlorine atom reduces electron-withdrawing effects, possibly diminishing sulfonamide acidity compared to the target compound.

Data Table: Structural and Functional Comparison

Compound Name Benzenesulfonamide/Carboxamide Substituents Oxazepin Ring Substituents Key Functional Groups Hypothesized Properties
Target Compound 3-Chloro, 4-methyl 11-Oxo Sulfonamide Moderate acidity, balanced lipophilicity
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide 4-Fluoro 8-Chloro, 11-oxo Sulfonamide Higher acidity, increased steric hindrance
4-Hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide 4-Hydroxy 7-Methyl, 11-oxo Carboxamide Enhanced solubility, strong hydrogen bonding
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide 4-Methyl 10-Acetyl Sulfonamide, Acetyl Reduced acidity, altered ring conformation

Research Findings and Limitations

  • Hydrophilic substituents (e.g., hydroxy) improve solubility but may reduce membrane permeability . Modifications to the oxazepin ring (e.g., acetyl vs. oxo) influence conformational flexibility and electronic distribution, impacting target binding .
  • Limitations: No explicit biological data (e.g., IC₅₀, binding affinities) are available in the provided evidence, necessitating caution in extrapolating functional outcomes. Comparisons rely on structural analogies and inferred physicochemical properties rather than experimental validation.

Q & A

Q. What are the critical steps in synthesizing 3-chloro-4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?

  • Methodological Answer : The synthesis involves two primary stages: (1) constructing the dibenzo[b,f][1,4]oxazepine core and (2) introducing the sulfonamide group. For the oxazepine core, cyclization reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) are critical to prevent side reactions. The sulfonamide linkage is typically achieved via nucleophilic substitution, requiring precise pH control (neutral to mildly basic conditions) to optimize reactivity. Post-synthesis, purification via column chromatography and characterization using NMR (for structural confirmation) and HPLC (for purity ≥95%) are essential .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Structural validation relies on a combination of spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Confirms the presence of the sulfonamide (-SO2NH-) group (δ 3.1–3.5 ppm for NH protons) and the oxazepine ring’s carbonyl (δ 170–175 ppm in 13C).
  • HPLC : Ensures purity (>95%) by quantifying residual solvents or unreacted intermediates.
  • Mass Spectrometry (MS) : Validates the molecular ion peak (e.g., [M+H]+) against the theoretical molecular weight .

Q. What structural features influence the compound’s biological activity?

  • Methodological Answer : Key features include:
  • Sulfonamide Group : Enhances binding to enzymatic targets (e.g., carbonic anhydrase) via hydrogen bonding.
  • Chloro-Methyl Substituents : Increase lipophilicity, improving membrane permeability.
  • Dibenzooxazepine Core : Provides rigidity, stabilizing interactions with hydrophobic protein pockets.
    Initial screening in enzyme inhibition assays (e.g., fluorescence-based or calorimetric) can prioritize derivatives for further study .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Methodological Answer : Advanced optimization strategies include:
  • Design of Experiments (DoE) : Statistical modeling (e.g., factorial design) to identify critical parameters (temperature, solvent polarity, catalyst loading). For example, highlights DoE in flow-chemistry setups to enhance diazomethane synthesis yields by 20–30%.
  • Continuous Flow Reactors : Minimize batch variability and improve heat/mass transfer, as noted in for industrial-scale sulfonamide production.
  • In-line Analytics : Real-time monitoring via FTIR or UV-vis spectroscopy to adjust conditions dynamically .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock Vina. highlights docking studies to optimize allyl-substituted oxazepine derivatives.
  • Quantum Mechanical (QM) Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or photostability. used QM to design fluorescent maleimide derivatives, a strategy applicable here.
  • MD Simulations : Evaluate conformational stability in biological membranes (e.g., lipid bilayer penetration) .

Q. How can researchers resolve contradictions in biological activity data between structurally analogous compounds?

  • Methodological Answer : Contradictions often arise from subtle structural differences. A systematic approach includes:
  • Comparative SAR Analysis : Map bioactivity against substituent variations (e.g., chloro vs. methoxy groups) using heatmaps or clustering algorithms.
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may explain divergent results.
  • Target Engagement Assays : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (KD, kon/koff) for direct comparison .

Q. What mechanistic insights guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Focus on:
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP450-mediated oxidation, as seen in for imidazopyridine derivatives.
  • Solubility Modulation : Replace methyl groups with polar moieties (e.g., -OH, -NH2) or employ co-solvent systems (PEG-400) during formulation.
  • Half-life Extension : PEGylation or prodrug strategies to delay renal clearance, inspired by ’s allyl-substituted sulfonamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.